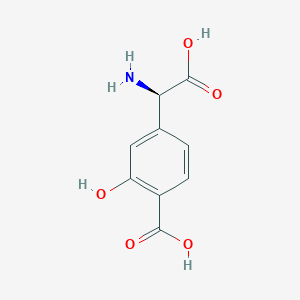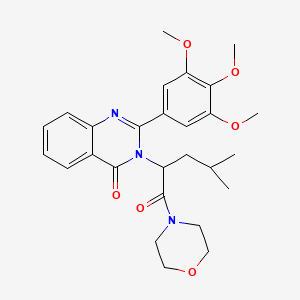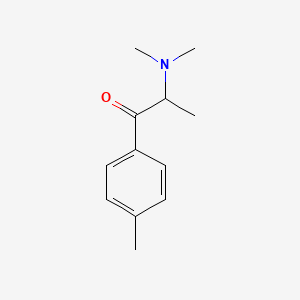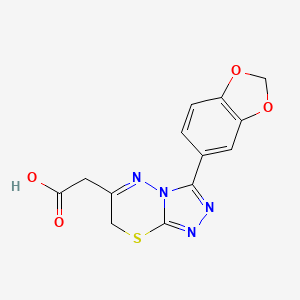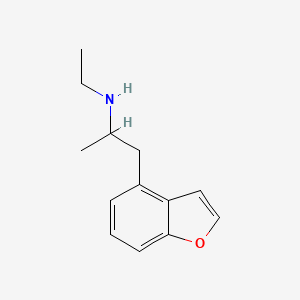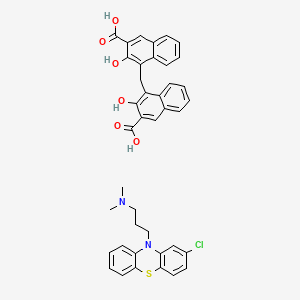
Chlorpromazine pamoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpromazine pamoate is a derivative of chlorpromazine, a phenothiazine antipsychotic used to treat a variety of psychiatric disorders, including schizophrenia, bipolar disorder, and severe behavioral problems in children . This compound is formulated to provide a sustained release of the active ingredient, chlorpromazine, which helps in maintaining therapeutic levels over an extended period.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpromazine pamoate is synthesized by reacting chlorpromazine hydrochloride with pamoic acid. The reaction typically involves dissolving chlorpromazine hydrochloride in a suitable solvent, such as water or ethanol, and then adding pamoic acid under controlled conditions to form the pamoate salt. The reaction mixture is then filtered, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorpromazine pamoate undergoes several types of chemical reactions, including:
Oxidation: Chlorpromazine can be oxidized to form chlorpromazine sulfoxide, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorpromazine can undergo substitution reactions, particularly involving the nitrogen and sulfur atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Chlorpromazine sulfoxide and 7-hydroxychlorpromazine.
Reduction: Reduced forms of chlorpromazine, though less common.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chlorpromazine pamoate has a wide range of scientific research applications:
Mechanism of Action
Chlorpromazine pamoate exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action helps to reduce the symptoms of psychosis by decreasing the activity of dopamine, a neurotransmitter involved in mood regulation and perception . Additionally, this compound has antagonistic effects on serotonin receptors (5-HT1 and 5-HT2), which contribute to its anxiolytic and antidepressant properties . The compound also exhibits
Properties
CAS No. |
58901-20-5 |
|---|---|
Molecular Formula |
C40H35ClN2O6S |
Molecular Weight |
707.2 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C23H16O6.C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
LCKBXWYKBWCAOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Related CAS |
10600-62-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


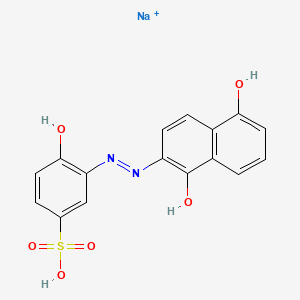

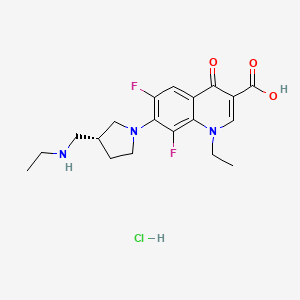

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
